molecular formula C9H16N2O5 B6603859 (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid CAS No. 2624109-37-9

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid

Cat. No.: B6603859
CAS No.: 2624109-37-9
M. Wt: 232.23 g/mol
InChI Key: NHCAPAMERRNXMJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is a compound of significant interest in the fields of chemistry and biochemistry. This compound is a derivative of lysine, an essential amino acid, and is known for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid typically involves the protection of the amino and carboxyl groups of lysine, followed by selective functionalization of the side chain. One common method involves the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and methyl ester for the carboxyl group. The protected lysine is then subjected to acylation with a suitable carboxyacetic acid derivative, followed by deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated synthesis and purification systems allows for the efficient production of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various amide derivatives.

Scientific Research Applications

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a drug candidate.

    Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structural modifications. The pathways involved include the modulation of metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Lysine: The parent compound from which (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is derived.

    Ornithine: Another amino acid with a similar structure but lacking the carboxyacetamido group.

    Arginine: Contains a guanidino group instead of the carboxyacetamido group.

Uniqueness

This compound is unique due to the presence of the carboxyacetamido group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S)-6-amino-2-[(2-carboxyacetyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCAPAMERRNXMJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.